molecular formula C10H14N2O3 B13738289 2,4,5-Trimethoxy-benzylidene)-hydrazine

2,4,5-Trimethoxy-benzylidene)-hydrazine

Cat. No.: B13738289
M. Wt: 210.23 g/mol
InChI Key: RRUCWUIDHHDDIF-WUXMJOGZSA-N
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Description

2,4,5-Trimethoxy-benzylidene)-hydrazine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of three methoxy groups attached to a benzylidene-hydrazine core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethoxy-benzylidene)-hydrazine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydrazine derivatives. One common method includes the condensation reaction between 2,4,5-trimethoxybenzaldehyde and hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy-benzylidene)-hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2,4,5-Trimethoxy-benzylidene)-hydrazine has several scientific research applications:

Comparison with Similar Compounds

2,4,5-Trimethoxy-benzylidene)-hydrazine can be compared with other similar compounds such as:

    2,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of this compound.

    Hydrazine derivatives: Compounds like phenylhydrazine and methylhydrazine share similar chemical properties but differ in their specific applications and reactivity.

The uniqueness of this compound lies in its combination of methoxy groups and hydrazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

(E)-(2,4,5-trimethoxyphenyl)methylidenehydrazine

InChI

InChI=1S/C10H14N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-6H,11H2,1-3H3/b12-6+

InChI Key

RRUCWUIDHHDDIF-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN)OC)OC

Origin of Product

United States

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